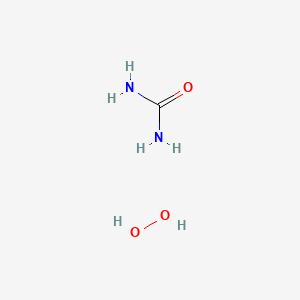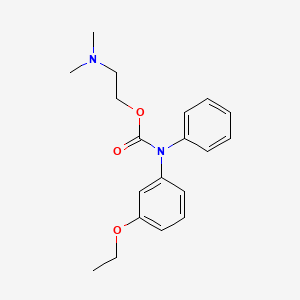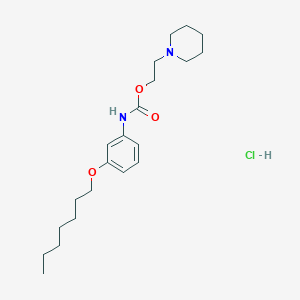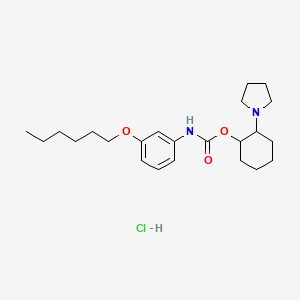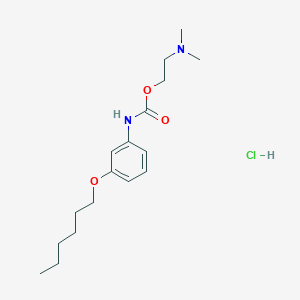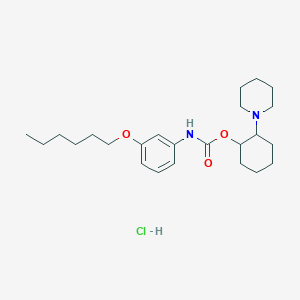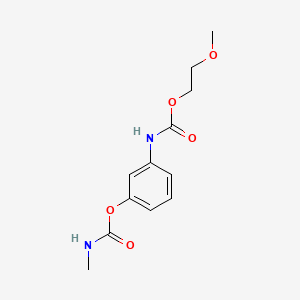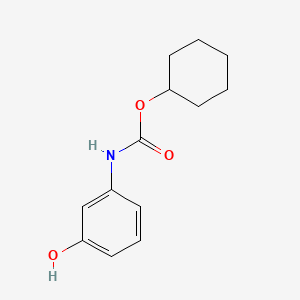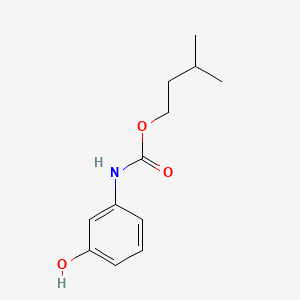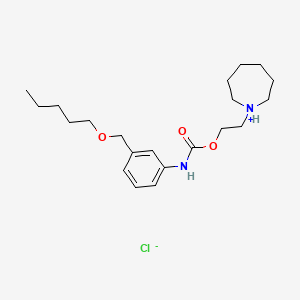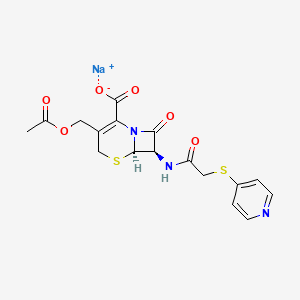
Cephapirin sodium
Overview
Description
Cephapirin Sodium is a first-generation cephalosporin antibiotic that is effective against a wide range of gram-positive and gram-negative bacteria. It is commonly used in veterinary medicine and was previously used in human medicine under the trade name Cefadyl. This compound is known for its resistance to beta-lactamases, making it effective against staphylococci, except for methicillin-resistant strains .
Scientific Research Applications
Cephapirin Sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying beta-lactam antibiotics and their resistance mechanisms.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance patterns.
Medicine: Used in veterinary medicine for treating bacterial infections in cattle, particularly mastitis.
Industry: Employed in the pharmaceutical industry for developing new cephalosporin derivatives and improving antibiotic formulations
Mechanism of Action
Cephapirin Sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Cephapirin Sodium has a wide spectrum of activity against gram-positive and gram-negative organisms . It is more resistant to beta-lactamases than penicillins, making it effective against staphylococci, with the exception of methicillin-resistant staphylococci . The bactericidal activity of this compound results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) .
Cellular Effects
This compound exerts its effects on various types of cells by inhibiting cell wall synthesis . This leads to the death of the bacterial cells, thereby treating the infection .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . By binding to these proteins, this compound prevents the final step of cell wall synthesis in bacterial cells, leading to cell lysis .
Dosage Effects in Animal Models
It is used in veterinary medicine, indicating its safety and efficacy in animals .
Metabolic Pathways
As a cephalosporin, it is likely metabolized in the liver and excreted in the urine .
Transport and Distribution
This compound is typically administered as its sodium salt, which is highly soluble in water . This solubility is advantageous for intravenous and intramuscular injections, ensuring rapid absorption and distribution in the body .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the bacterial cell wall where it exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cephapirin Sodium is synthesized from 7-aminocephalosporanic acid (7-ACA). The synthetic route involves the reaction of 7-ACA with bromoacetyl chloride to form an amide. This intermediate is then reacted with 4-thiopyridine to displace the halo group, resulting in the formation of Cephapirin .
Industrial Production Methods: In industrial settings, this compound is produced by reacting 7-ACA with bromoacetyl chloride under controlled conditions. The reaction is followed by the displacement of the halo group with 4-thiopyridine. The final product is purified and converted to its sodium salt form for use in injectable formulations .
Chemical Reactions Analysis
Types of Reactions: Cephapirin Sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the cephalosporin ring structure, affecting its antibacterial properties.
Substitution: Substitution reactions, such as the displacement of the halo group with 4-thiopyridine, are crucial in its synthesis
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: 4-thiopyridine for halo group displacement
Major Products Formed:
Oxidation: Oxidized cephapirin derivatives.
Reduction: Reduced cephapirin derivatives.
Substitution: Cephapirin with substituted groups
Comparison with Similar Compounds
Similar Compounds:
Cephalothin: Another first-generation cephalosporin with similar antibacterial properties.
Cefazolin: A first-generation cephalosporin with a broader spectrum of activity.
Cefadroxil: An oral first-generation cephalosporin used for treating various infections.
Uniqueness: Cephapirin Sodium is unique due to its high resistance to beta-lactamases and its effectiveness against a wide range of bacteria. Unlike some other cephalosporins, it is specifically formulated for injectable use and has applications in both human and veterinary medicine .
properties
| { "Design of the Synthesis Pathway": "Cephapirin sodium can be synthesized by the condensation of 7-aminocephalosporanic acid (7-ACA) with 6-(2-hydroxyethyl)thiopyran-2-carboxylic acid (HTPC). The resulting intermediate is then converted to cephapirin sodium by reaction with sodium hydroxide.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "6-(2-hydroxyethyl)thiopyran-2-carboxylic acid (HTPC)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Condensation of 7-ACA with HTPC in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate.", "Step 2: Deprotection of the intermediate by treatment with trifluoroacetic acid (TFA) to remove the benzyl protecting group.", "Step 3: Conversion of the intermediate to cephapirin sodium by reaction with NaOH." ] } | |
CAS RN |
24356-60-3 |
Molecular Formula |
C17H17N3NaO6S2 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C17H17N3O6S2.Na/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);/t13-,16-;/m1./s1 |
InChI Key |
FKAFVHOJYJGQLK-OALZAMAHSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.[Na] |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.[Na] |
Appearance |
Solid powder |
Other CAS RN |
24356-60-3 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
21593-23-7 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
SOL IN WATER /CEPHAPIRIN SODIUM/ VERY SOL IN DIL HYDROCHLORIC & GLACIAL ACETIC ACID; INSOL IN CHLOROFORM, ETHER, TOLUENE /CEPHAPIRIN SODIUM/ 1.51e-01 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BL P 1322 BL-P 1322 BLP 1322 Brisfirina Céfaloject Cefadyl Cefapirin Cephapirin Cephapirin Monosodium Salt Cephapirin Sodium Cephapirin, Sodium Monosodium Salt, Cephapirin Salt, Cephapirin Monosodium Sodium Cephapirin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Cephapirin sodium exert its antibacterial activity?
A1: this compound, a first-generation cephalosporin antibiotic, acts as a bactericidal agent by inhibiting bacterial cell wall synthesis. [] It targets the final transpeptidation step of peptidoglycan synthesis, disrupting the cross-linking of peptidoglycan units. This weakens the cell wall, ultimately leading to bacterial cell lysis and death. []
Q2: What is the molecular formula and weight of this compound?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, this information can be readily found in drug databases and chemical references. Consult those resources for specific details.
Q3: Can this compound be frozen and thawed without compromising its stability?
A3: Yes, research indicates that this compound admixtures, when frozen for 14 days and then thawed either conventionally or via microwave, retain at least 90% of their labeled content. The rate of degradation was not significantly influenced by the thawing method. []
Q4: Are there specific storage recommendations for this compound?
A4: The presence of impurities in commercial this compound samples suggests that it should be stored in closed containers to minimize degradation. []
Q5: How long does it take for this compound to be eliminated from milk after intramammary infusion?
A5: In lactating dairy cattle receiving an 8-day extended therapy of intramammary this compound (200 mg per gland every 24 hours), the drug concentration fell below the approved tolerance limit within 96 hours after the last infusion. This aligns with the labeled withdrawal time for the preparation. []
Q6: Does the milk fraction (foremilk, bucket milk, strippings) influence the measured concentration of this compound after intramammary infusion?
A6: Yes, a study revealed that this compound concentrations were significantly higher in foremilk compared to bucket milk or strippings after intramammary infusion. This highlights the importance of specifying the milk fraction used in pharmacokinetic and residue studies. []
Q7: What is the efficacy of this compound in treating mastitis caused by Staphylococcus aureus?
A7: Both a 5-day extended therapy [] and a treatment program where this compound was administered based on on-farm culture results [, ] demonstrated efficacy against Staphylococcus aureus mastitis in dairy cows.
Q8: Has this compound been evaluated for the treatment of non-severe clinical mastitis?
A8: Yes, a non-inferiority field trial indicated that this compound is comparable to a broad-spectrum antimicrobial combination in treating non-severe clinical mastitis. []
Q9: Is there evidence to suggest that this compound is effective against gram-positive mastitis pathogens?
A9: While this compound demonstrated an 82% bacteriological cure rate against gram-positive mastitis pathogens, in vitro susceptibility test results were not found to be reliable predictors of treatment success. []
Q10: Are there concerns regarding the development of resistance to this compound?
A10: While the provided abstracts do not directly address resistance development, this is a crucial aspect of antibiotic use. Consulting recent literature on this compound resistance patterns and trends is recommended.
Q11: What are the potential adverse effects associated with this compound use in humans?
A11: While the abstracts mention phlebitis as a potential side effect in some human patients, [, ] a comprehensive assessment of toxicological data requires consultation with relevant pharmacological resources and recent literature.
Q12: Can beta-cyclodextrin be used to reduce this compound residues in milk?
A12: Research suggests that adding beta-cyclodextrin to Cephapirin-tainted raw milk can reduce antibiotic residue levels, potentially through complexation. []
Q13: What analytical methods have been used to quantify this compound in biological samples?
A13: Several studies utilized liquid chromatography-mass spectrometry (LC-MS/MS) to determine Cephapirin and its metabolite concentrations in milk samples. [, , ]
Q14: How does this compound compare to other cephalosporin antibiotics?
A14: In a clinical trial comparing different irrigation solutions at Cesarean section, Cefamandole nafate (a second-generation cephalosporin) demonstrated a greater reduction in endometritis compared to this compound. [, ] Another study found comparable efficacy between this compound and a third-generation cephalosporin, Ceftiofur hydrochloride, in treating nonsevere clinical mastitis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



